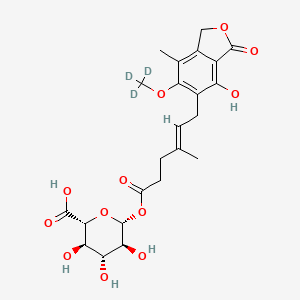
Mycophenolic Acid-d3 Acyl-b-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mycophenolic Acid-d3 Acyl-b-D-glucuronide is a derivative of mycophenolic acid, which is an immunosuppressive agent widely used in organ transplantation. This compound is specifically labeled with deuterium (d3) to facilitate its use in various scientific research applications, particularly in pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mycophenolic Acid-d3 Acyl-b-D-glucuronide typically involves the glucuronidation of mycophenolic acid. The process begins with the preparation of mycophenolic acid, followed by its acylation and subsequent glucuronidation. The reaction conditions often include the use of acylating agents and glucuronidation reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and pH to achieve consistent product quality.
化学反应分析
Types of Reactions
Mycophenolic Acid-d3 Acyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs.
科学研究应用
Mycophenolic Acid-d3 Acyl-b-D-glucuronide is extensively used in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems.
Immunosuppressive Research: The compound is studied for its effects on immune response and its potential use in new immunosuppressive therapies.
Metabolic Pathway Analysis: Researchers use the compound to investigate metabolic pathways and the role of glucuronidation in drug metabolism.
Toxicology Studies: The compound is used to assess the toxicological profile of mycophenolic acid derivatives.
作用机制
Mycophenolic Acid-d3 Acyl-b-D-glucuronide exerts its effects by inhibiting the proliferation of T-lymphocytes. The compound selectively inhibits inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a reduction in DNA synthesis and cell proliferation, particularly affecting rapidly dividing cells such as T-lymphocytes.
相似化合物的比较
Similar Compounds
Mycophenolic Acid: The parent compound, widely used as an immunosuppressant.
Mycophenolic Acid Acyl-b-D-glucuronide: A non-deuterated analog with similar properties.
Mycophenolate Mofetil: A prodrug of mycophenolic acid used in clinical settings.
Uniqueness
Mycophenolic Acid-d3 Acyl-b-D-glucuronide is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in complex biological systems.
属性
分子式 |
C23H28O12 |
|---|---|
分子量 |
499.5 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m1/s1/i3D3 |
InChI 键 |
QBMSTEZXAMABFF-WZSVHWEXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O |
规范 SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


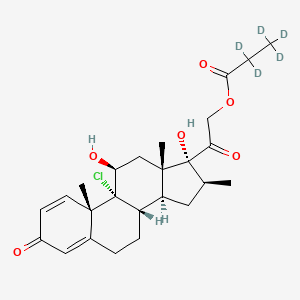
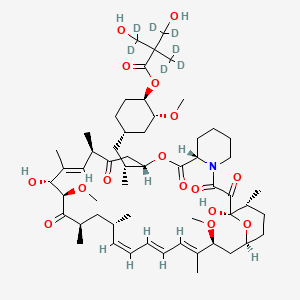
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)

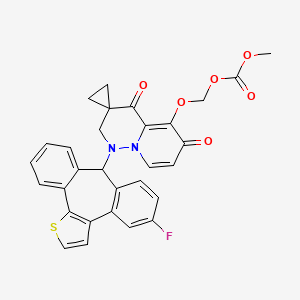
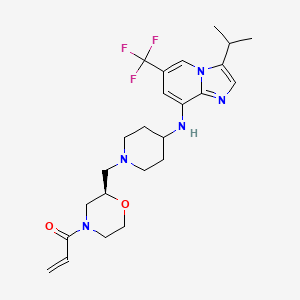
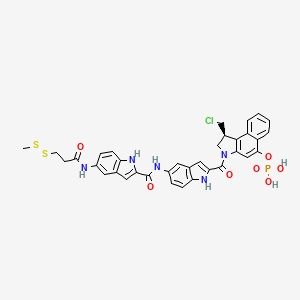
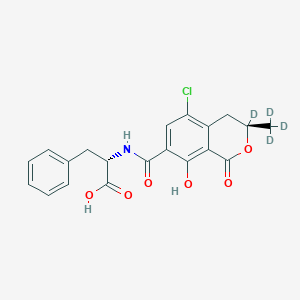
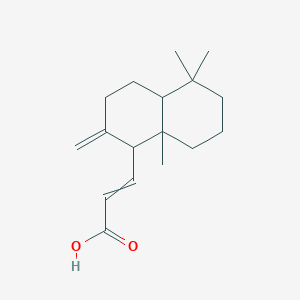
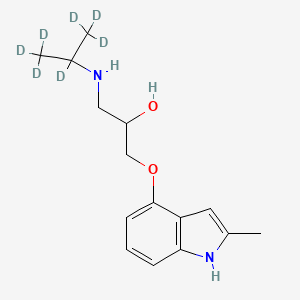
![4-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B12428675.png)
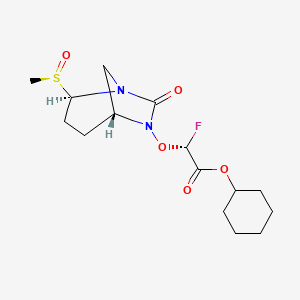

![3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12428683.png)
